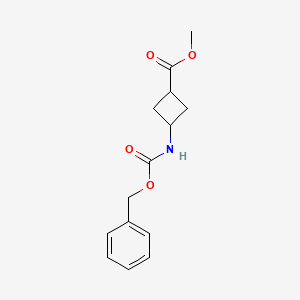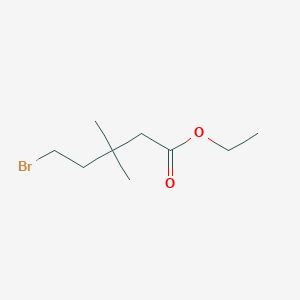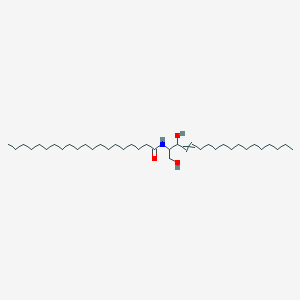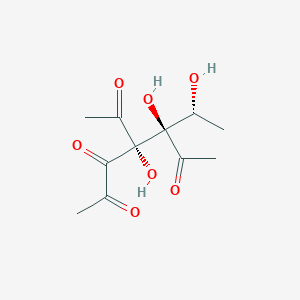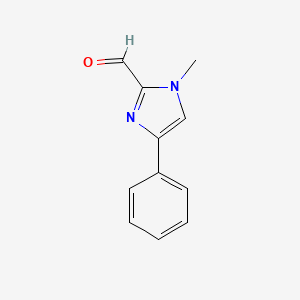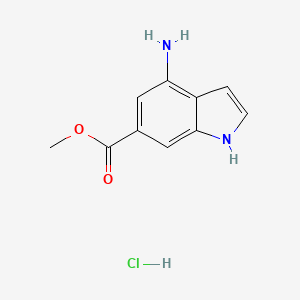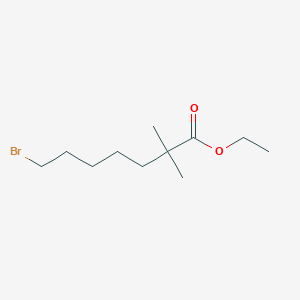
Ethyl 7-Bromo-2,2-dimethylheptanoate
Overview
Description
Ethyl 7-Bromo-2,2-dimethylheptanoate is a chemical compound with the molecular formula C11H21BrO2 . It is used as a solvent for organic synthesis . This compound is an important raw material in the synthesis route of bempedoic acid .
Synthesis Analysis
The synthesis of Ethyl 7-Bromo-2,2-dimethylheptanoate involves introducing ethyl isobutyrate and an organic base reagent into a continuous flow reactor. After precooling, mixing, and reacting, an ethyl isobutyrate lithium salt solution is prepared. This solution then continuously reacts with 1,5-dibromopentane in the continuous flow reactor. After completing the quenching operation through a quenching post-treatment module, the substituted product, namely 7-bromo-2,2-dimethylheptanoic acid ethyl ester, is obtained through post-treatment .Molecular Structure Analysis
The molecular structure of Ethyl 7-Bromo-2,2-dimethylheptanoate is represented by the InChI code:InChI=1S/C11H21BrO2/c1-4-14-10 (13)11 (2,3)8-6-5-7-9-12/h4-9H2,1-3H3 . The Canonical SMILES representation is CCOC(=O)C(C)(C)CCCCCBr . Physical And Chemical Properties Analysis
Ethyl 7-Bromo-2,2-dimethylheptanoate has a molecular weight of 265.19 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 274.7±23.0 °C at 760 mmHg, and a flash point of 146.4±13.0 °C . The compound has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds .Scientific Research Applications
Synthesis of Bempedoic Acid
Ethyl 7-Bromo-2,2-dimethylheptanoate plays a crucial role as an intermediate in the preparation of bempedoic acid , which is utilized for treating hypercholesterolemia and atherosclerotic cardiovascular disease . Specifically, it is employed in the alkylation reaction with 1-[(isocyanomethyl)sulfonyl]-4-methyl-benzene to produce the desired compound .
Organic Synthesis
Ethyl 7-Bromo-2,2-dimethylheptanoate can be used as an intermediate in organic synthesis , mainly used in laboratory research and development and chemical production processes .
Pharmaceutical Intermediate
This compound serves as a key building block in the synthesis of bempedoic acid intermediates, facilitating a streamlined and efficient manufacturing process .
Alkylation Reactions
Ethyl 7-Bromo-2,2-dimethylheptanoate’s efficiency in alkylation reactions leads to high yields and purity, ensuring safety, cost-effectiveness, and suitability for large-scale production .
Synthesis Methodology
The preparation method of Ethyl 7-Bromo-2,2-dimethylheptanoate involves specific starting materials and conditions, utilizing sodium hydride instead of lithium reagents for improved safety and manageability .
Advancement in Organic Synthesis
Ethyl 7-Bromo-2,2-dimethylheptanoate represents a significant advancement in organic synthesis methodologies .
Mechanism of Action
Target of Action
Ethyl 7-Bromo-2,2-dimethylheptanoate primarily targets the liver enzymes adenosine triphosphate-citrate lyase (ACL) and adenosine monophosphate-activated protein kinase (AMPK) . These enzymes play crucial roles in lipid metabolism and energy homeostasis.
Mode of Action
The compound interacts with its targets, ACL and AMPK, by inhibiting their activity . This interaction results in changes in lipid metabolism and energy homeostasis, leading to a decrease in low-density lipoprotein (LDL) cholesterol levels.
Biochemical Pathways
The inhibition of ACL and AMPK affects the cholesterol biosynthesis pathway . ACL is an enzyme that catalyzes the formation of acetyl-CoA, a key intermediate in the biosynthesis of cholesterol. AMPK, on the other hand, is a master regulator of cellular energy homeostasis. Inhibition of these enzymes disrupts the normal flow of these pathways, leading to decreased production of LDL cholesterol.
Result of Action
The molecular and cellular effects of Ethyl 7-Bromo-2,2-dimethylheptanoate’s action result in a decrease in LDL cholesterol levels . This can be beneficial in the treatment of conditions like hypercholesterolemia and atherosclerotic cardiovascular disease.
Safety and Hazards
Ethyl 7-Bromo-2,2-dimethylheptanoate is a flammable liquid and produces irritating vapors. It may cause skin and eye irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray, and to use it only outdoors or in a well-ventilated area. Protective gloves, protective clothing, and eye protection should be worn when handling this compound .
properties
IUPAC Name |
ethyl 7-bromo-2,2-dimethylheptanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BrO2/c1-4-14-10(13)11(2,3)8-6-5-7-9-12/h4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIIFZUZOIRNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


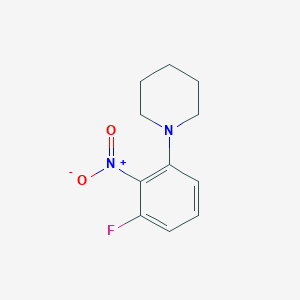
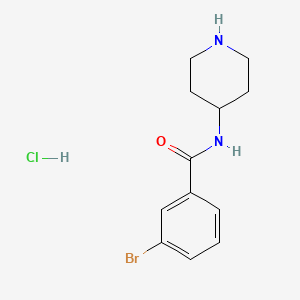
![4,8-Bis(2-ethylhexyl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3092702.png)
![2,7-Bis(diphenylphosphinyl)-9,9'-spirobi[9H-fluorene]](/img/structure/B3092710.png)
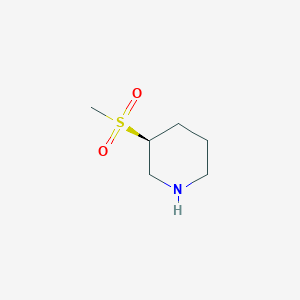
![7-Bromo-2-chloropyrido[3,2-d]pyrimidine](/img/structure/B3092718.png)
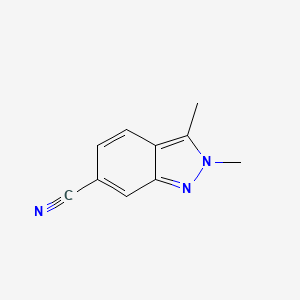
![Ethyl 6-chloropyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3092728.png)
